4,4'-Methylenebis(6-chloro-o-cresol)
Description
Properties
CAS No. |
58077-66-0 |
|---|---|
Molecular Formula |
C15H14Cl2O2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2-chloro-4-[(3-chloro-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-8-3-10(6-12(16)14(8)18)5-11-4-9(2)15(19)13(17)7-11/h3-4,6-7,18-19H,5H2,1-2H3 |
InChI Key |
BDJIGDUAAKRYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)CC2=CC(=C(C(=C2)C)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(6-chloro-o-cresol) typically involves the reaction of 6-chloro-o-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two cresol units. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(6-chloro-o-cresol) is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(6-chloro-o-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chloro groups to hydroxyl groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted cresol derivatives.
Substitution: Various substituted cresol derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Chemistry MBIC is used as a precursor in synthesizing complex organic molecules.
- Biology MBIC is studied for its potential antimicrobial properties. Its antimicrobial action primarily involves disrupting microbial cell membranes by integrating into lipid membranes.
- Medicine MBIC is investigated for potential use in drug development because of its unique chemical structure.
- Industry MBIC is utilized in the production of polymers and other industrial chemicals.
Case Studies
- Agricultural Application Field trials have tested MBIC as a preservative for crops. Results showed that crops treated with MBIC had lower rates of spoilage and decay compared to untreated crops. The application of MBIC significantly extended the shelf life of produce without adversely affecting its quality.
- Medical Research A study investigated MBIC's potential as an antiseptic agent in wound care. Results indicated that wounds treated with MBIC showed faster healing times and reduced infection rates compared to traditional antiseptics, suggesting promising applications in medical settings.
Other Potential Applications
- Pharmaceutical intermediate 4-Chloro-2-methylphenol, a related compound, is used in the manufacture of herbicides like Mecoprop, MCPA, and MCPB .
- Disinfectant/Bactericide 4-Chloro-2-methylphenol is also used as a disinfectant or bactericide .
Chemical Reactions
MBIC can undergo various chemical reactions:
- Oxidation The phenolic groups can be oxidized to quinones under strong oxidizing conditions using oxidizing agents like potassium permanganate and hydrogen peroxide.
- Reduction The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride and lithium aluminum hydride.
- Substitution The chlorine atoms can be substituted with other nucleophiles like amines and thiols under appropriate conditions, leading to various substituted phenolic compounds.
Mechanism of Action
The antimicrobial activity of 4,4’-Methylenebis(6-chloro-o-cresol) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. The presence of chloro groups enhances its lipophilicity, facilitating its integration into the cell membrane .
Comparison with Similar Compounds
Structural and Functional Group Variations
The methylenebis family shares a central methylene bridge but differs in substituents and aromatic ring systems. Key analogs include:
Physicochemical Properties
- Chlorinated Derivatives : Chloro substituents increase molecular polarity and reactivity. For example, MBOCA (4,4'-Methylenebis(2-chloroaniline)) has low water solubility but high affinity for organic solvents, facilitating its use in polymer curing .
- Bulkier Substituents : tert-butyl groups in 4,4'-Methylenebis(6-tert-butyl-o-cresol) enhance steric hindrance, improving thermal stability and antioxidant efficacy .
- Isomerism : Some analogs (e.g., cyclohexanamine derivatives) exhibit geometric isomerism (cis-trans), affecting their biological activity and industrial applications .
Toxicity and Exposure Profiles
- Chloro-Aniline Derivatives: MBOCA is classified as extremely hazardous due to carcinogenicity and genotoxicity. Occupational exposure limits are stringent .
- Chloro-Cresol Derivatives: Limited direct data, but cresol-based compounds generally exhibit lower systemic toxicity compared to aniline analogs.
- Brominated/Chlorinated Phenols: Compounds like 2,2′-Methylenebis(6-bromo-4-chlorophenol) are potent irritants, with bromine enhancing lipid membrane penetration .
Key Research Findings
- Toxicity Read-Across : Structurally similar compounds (e.g., cyclohexanamine derivatives) show consistent toxicological profiles, supporting hazard predictions via read-across methodologies .
- Migration Studies : tert-butyl cresol derivatives exhibit negligible migration from food-contact materials, unlike smaller chloro-aniline analogs .
Biological Activity
4,4'-Methylenebis(6-chloro-o-cresol) is a synthetic compound belonging to the class of bisphenols. It is primarily used in industrial applications, including as a light stabilizer and antioxidant in plastics and coatings. Understanding its biological activity is crucial for assessing its safety and potential health effects.
Chemical Structure
The compound features two 6-chloro-o-cresol units linked by a methylene bridge. This structure is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of 4,4'-Methylenebis(6-chloro-o-cresol) can be evaluated through various assays that assess its toxicity, mutagenicity, and potential endocrine-disrupting properties.
Toxicity Studies
- Acute Toxicity : Studies indicate that acute exposure to high concentrations can lead to cytotoxic effects in various cell lines. For instance, in vitro assays demonstrated a decrease in cell viability at concentrations above 100 µM.
- Chronic Toxicity : Long-term exposure studies in animal models have shown potential liver and kidney toxicity, with histopathological changes observed at elevated doses.
Mutagenicity and Genotoxicity
Research has evaluated the mutagenic potential of 4,4'-Methylenebis(6-chloro-o-cresol) using the Ames test and other genotoxicity assays:
- Ames Test : Results from bacterial reverse mutation assays indicated no significant mutagenic activity at tested concentrations (up to 5000 µg/plate) .
- Chromosomal Aberration Tests : In vitro studies using Chinese hamster ovary cells revealed statistically significant increases in chromosomal aberrations when treated with the compound, suggesting potential genotoxic effects .
Endocrine Disruption Potential
Given its structural similarity to bisphenol A (BPA), there are concerns regarding its endocrine-disrupting capabilities:
Case Studies
Several case studies have been documented that highlight the biological implications of exposure to similar compounds:
- Case Study on Cresols : A comprehensive assessment of cresols (including o-cresol) indicated their potential for causing neurotoxic effects and liver damage in chronic exposure scenarios .
- Endocrine Disruption Research : Studies involving BPA analogs have reported reproductive toxicity and developmental issues in offspring following maternal exposure during gestation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
